5-Methyl-2-(pyrimidin-2-yl)nicotinic acid
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Overview
Description
5-Methyl-2-(pyrimidin-2-yl)nicotinic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyridine and pyrimidine moieties in its structure allows it to exhibit diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyrimidin-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(pyrimidin-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyrimidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the methyl group on the pyridine ring.
6-Methyl-2-(pyrimidin-2-yl)nicotinic acid: Similar structure with a methyl group at a different position.
2-(Pyrimidin-2-yl)nicotinic acid: Lacks the methyl group on the pyridine ring.
Uniqueness
5-Methyl-2-(pyrimidin-2-yl)nicotinic acid is unique due to the presence of the methyl group at the 5-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-methyl-2-pyrimidin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-5-8(11(15)16)9(14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16) |
InChI Key |
OFJSWBKBSSNTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
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